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Compound of Interest

Compound Name: (R)-BAY-598

cat. No.: B605942

An In-depth Technical Guide to (R)-BAY-598

This guide provides a comprehensive overview of the chemical structure, properties, and
associated methodologies for (R)-BAY-598, a known inhibitor of the lysine N-methyltransferase
SMYD2. The information is intended for researchers, scientists, and professionals in the field of
drug development.

Chemical Structure and Identification

(R)-BAY-598 is the (R)-enantiomer of the potent and selective SMYD?2 inhibitor, BAY-598 (the
(S)-enantiomer). It serves as a less active control compound in research settings.
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Identifier Value

N-[(4R)-1-[(cyanoamino)|[[3-
(difluoromethoxy)phenyl]iminolmethyl]-3-(3,4-

IUPAC Name
dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-
ethyl-2-hydroxy-acetamide

CAS Number 1906920-28-2[1]

Molecular Formula C22H20Cl2F2N603[1][2]

Molecular Weight 525.3 g/mol [1][2]
CIC1=C(CI)C=CC(C2=NN(/C(NC3=CC=CC(OC(

SMILES F)F)=C3)=N\C#N)C[C@H]2N(C(CO)=0)CC)=C
1[1]

InChl Key OTTJIRVZJIGFTK-GOSISDBHSA-N][3]

Physicochemical Properties

Detailed physicochemical data for the (R)-enantiomer is not extensively published. The data
below primarily pertains to the more widely studied and potent (S)-enantiomer, often referred to
as (S)-4 or simply BAY-598, and serves as a close reference.

Property Value Notes

Formulation A solid.[1]

Specific aqueous solubility for

) (R)-BAY-598 is not available.
Soluble in DMSO.[1][4]

Solubility ) The related (S)-enantiomer
insoluble in water.[5] has low aqueous solubility (<5

mg/L).[6]

Purity 298%[1][4]

Storage Store at -20°C.[4]

Pharmacological Properties
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(R)-BAY-598 is characterized by its inhibitory activity against SMYD2, albeit significantly lower
than its (S)-counterpart.

Parameter Value | Description

SET and MYND domain containing protein 2

Target
(SMYD2)

Peptide-competitive and S-adenosylmethionine
(SAM)-uncompetitive inhibitor. It preferably
binds to the SMYD2-SAM substrate complex.[6]

[7]

Mechanism of Action

Biochemical Potency (ICso) 1.7 uM[6][8]

The cellular ICso for the potent (S)-enantiomer is
Cellular Potency (ICso) approximately 60 nM.[8] Data for the (R)-

enantiomer is not specified.

Selective for SMYD2 over protease-activated
receptor 1 (PAR1), with an ICso of >30 uM for

Selectivity PARL1.[1] The (S)-enantiomer shows >100-fold
selectivity for SMYD2 over a panel of 32 other
methyltransferases.[9]

Pharmacokinetics (of the (S)-enantiomer)

Pharmacokinetic studies have been performed on the active (S)-enantiomer, providing insights
into its in vivo behavior.

Parameter Species Value
Blood Clearance Rat 1.6 L/h/kg (moderate)[6][8]
Bioavailability (Oral) Rat 24% (low)[6][8]

Signaling Pathways
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SMYD?2 is a lysine methyltransferase that plays a significant role in cellular regulation by
methylating both histone and non-histone proteins. A primary non-histone target is the tumor
suppressor protein p53. Inhibition of SMYD2 by compounds like BAY-598 can reverse these
effects.
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Caption: SMYD2-mediated methylation of p53 at lysine 370, leading to transcriptional
repression.

Experimental Protocols

The following are summaries of key experimental methodologies as described in the primary
literature for the characterization of BAY-598 and its enantiomers.

A. Synthesis of (R/S)-BAY-598

The synthesis is a multi-step process detailed by Eggert et al. (2016). The core structure is built
around a pyrazoline intermediate. The final steps involve the introduction of the N-ethylated
hydroxyacetamide side chain. The enantiomers are then separated using preparative chiral
HPLC.
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Pyrazoline Intermediate Simplified synthesis workflow based on Eggert et al. (2016).
(10d) Letters correspond to reagents and conditions in the publication.

Addition of
3-(difluoromethoxy)aniline

;

Palladium-catalyzed
deprotection

;

Reductive amination
with acetaldehyde

E(l)

Amide formation with
acetoxyacetyl chloride

%(2)

Acetyl deprotection
to yield racemic BAY-598

;

Chiral HPLC Separation
of (R) and (S) enantiomers

Click to download full resolution via product page

Caption: Simplified synthesis workflow for BAY-598.[6][8]
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B. Biochemical SMYD2 Inhibition Assay (Scintillation
Proximity Assay - SPA)

This assay quantifies the methyltransferase activity of SMYD2 to determine the 1Cso values of
inhibitors.

¢ Incubation: Recombinant His-tagged SMYD?2 is incubated with the test compound (e.qg., (R)-
BAY-598) or DMSO (control).[10]

o Reaction Initiation: A biotinylated p53-derived peptide substrate and [3H]-labeled S-
adenosylmethionine (SAM) are added to start the methylation reaction.[6]

¢ Quenching: The reaction is stopped.

o Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated
peptide. If the peptide has been methylated by SMYD2, the [3H] label is brought into close
proximity to the scintillant in the beads, generating a light signal.

o Measurement: The signal is measured using a scintillation counter. The reduction in signal in
the presence of the inhibitor is used to calculate the 1Cso value.

C. Cellular p53 Methylation Assay (Western Blot)

This method is used to confirm that the inhibitor can block SMYD2 activity within a cellular
context.

e Cell Culture and Treatment: A suitable cell line (e.g., KYSE-150 esophageal cancer cells,
which overexpress SMYD2) is treated with increasing concentrations of the test compound
for a specified period (e.g., 5 days).[6]

o Protein Extraction: Total protein is extracted from the cells.
o Western Blot:
o Proteins are separated by SDS-PAGE and transferred to a membrane.

o The membrane is probed with a primary antibody specific for p53 monomethylated at
lysine 370 (p53K370mel).
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o A secondary antibody conjugated to a reporter enzyme is used for detection.

o The signal is visualized, and a reduction in the p53K370mel band indicates inhibition of
SMYD2.[6] Total p53 levels are also measured as a loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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